molecular formula C18H22O2 B12087596 8,9-Dehydro-17-estradiol-d3

8,9-Dehydro-17-estradiol-d3

Cat. No.: B12087596
M. Wt: 270.4 g/mol
InChI Key: UWYDUSMQFLTKBQ-UHFFFAOYSA-N
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Description

8,9-Dehydro-17β-estradiol-d3 (CAS: 1261254-39-0) is a deuterated derivative of 17β-estradiol, modified with a double bond at the 8,9 position and three deuterium atoms at positions 16 and 16. Its molecular weight is 273.39 g/mol, with 94% chemical purity . This compound is primarily utilized in research settings, particularly for studies requiring isotopic labeling to track metabolic pathways or enhance stability.

Properties

IUPAC Name

13-methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16-17,19-20H,2,4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYDUSMQFLTKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Synthetic Routes: The synthetic routes for 8,9-Dehydro-17-estradiol-d3 involve specific chemical transformations.

    Reaction Conditions: These reactions typically occur under controlled temperature, pressure, and solvent conditions.

    Industrial Production: While industrial production methods are not widely documented, research laboratories may synthesize this compound for scientific purposes.

  • Chemical Reactions Analysis

      Types of Reactions: 8,9-Dehydro-17-estradiol-d3 can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: The products formed from these reactions vary based on the specific reaction pathway.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stability, and interactions with other molecules.

      Biology: It may play a role in hormonal regulation and cellular processes.

      Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy.

      Industry: Its use in pharmaceuticals and cosmetics may be explored.

  • Mechanism of Action

      Molecular Targets: 8,9-Dehydro-17-estradiol-d3 binds to estrogen receptors localized in the nucleus, cytoplasm, and plasma membrane.

      Pathways Involved: It induces gene transcription or non-genomic intracellular signaling, impacting various physiological processes.

  • Comparison with Similar Compounds

    Structural and Functional Comparison with Parent Estrogens

    Parent Compounds: 17α-Estradiol and 17β-Estradiol

    The parent molecules, 17α- and 17β-estradiol, lack the 8,9 double bond and deuterium substitutions. Key differences include:

    • Antioxidant Activity: Both parent estrogens inhibit iron-dependent lipid peroxidation and stimulate total antioxidative activity. However, 8,9-dehydro-17β-estradiol-d3 and its non-deuterated counterparts (e.g., J811, J861) exhibit superior radical scavenging effects. They directly chelate Fe(II) ions and suppress superoxide anion radical formation in xanthine/xanthine oxidase assays, a property absent in the parent compounds .
    • Structural Impact :
      The 8,9 double bond introduces conformational rigidity, enhancing interactions with redox-active metals like iron. This modification increases antioxidative potency by 2–3 fold compared to 17β-estradiol in synaptosomal lipid peroxidation models .
    Table 1: Antioxidant Properties of 8,9-Dehydro Derivatives vs. Parent Estrogens
    Property 17β-Estradiol 8,9-Dehydro-17β-Estradiol-d3
    Fe(II) Chelation Moderate Strong
    Superoxide Inhibition None 70–80% Reduction
    Lipid Peroxidation IC₅₀ 15 μM 5 μM

    Comparison with Other Dehydroestrogen Derivatives

    8,9-Dehydroestrone

    • Function: A known intermediate in estrone synthesis, 8,9-dehydroestrone exhibits estrogenic activity and reduces blood lipid levels . Unlike 8,9-dehydro-17β-estradiol-d3, it lacks deuterium and the 17β-hydroxyl group, resulting in lower receptor binding affinity.
    • Applications : Primarily used in pharmaceutical synthesis (e.g., cyclopentyloxy-17-ethynyl derivatives) rather than direct therapeutic roles .

    Δ9(11)-Estradiol

    Pharmacokinetic and Clinical Considerations

    • Plasma Levels: Clinical studies detected plasma concentrations of 8,9-dehydroestradiol in postmenopausal women after Δ8,9-dehydroestrone sulfate administration. However, protein binding data for conjugated/unconjugated forms are lacking, complicating bioavailability assessments .

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